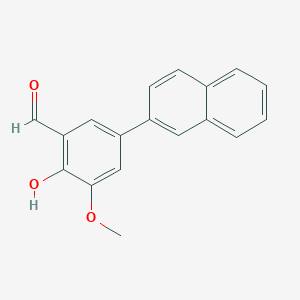
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a naphthalenyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, where 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group . This reaction typically yields the desired product with a high degree of selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzoic acid.
Reduction: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Shares similar functional groups but lacks the naphthalenyl moiety.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with different substitution patterns on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry and has a different substitution pattern.
Uniqueness: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-19)18(17)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11,20H,1H3 |
InChI Key |
JBYGIIVNULGDME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
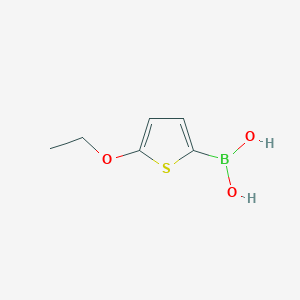
![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
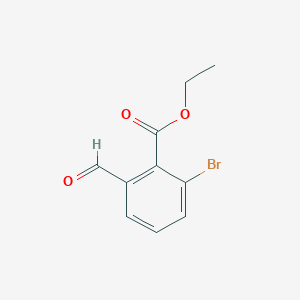
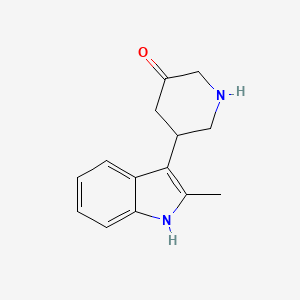
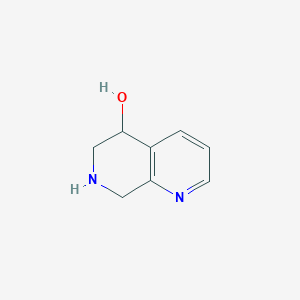
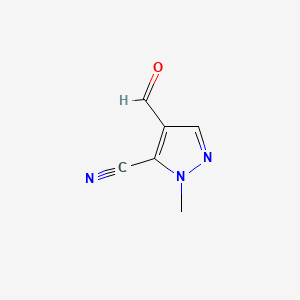
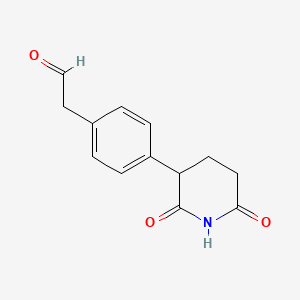
![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)

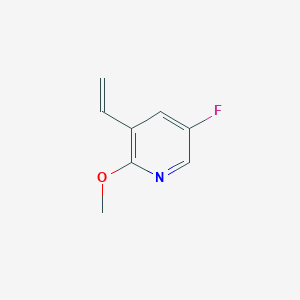
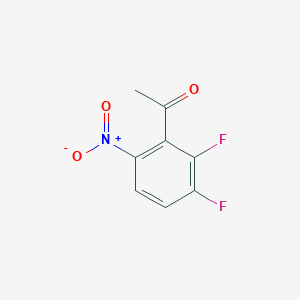
![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
